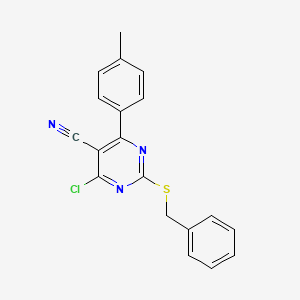

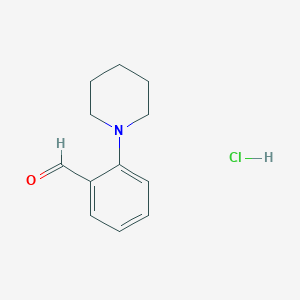

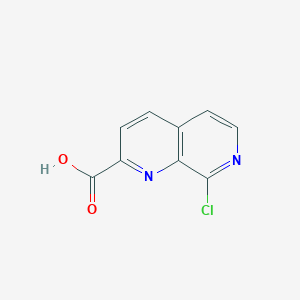

![molecular formula C14H13BClNO3 B2777048 B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-98-6](/img/structure/B2777048.png)

B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For instance, phenylmagnesium bromide and trimethyl borate can be used to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids vary depending on their specific structure. Generally, they are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Boronic acids, including phenylboronic acid derivatives, play a crucial role in SM coupling. They serve as the organoboron reagents that undergo transmetalation with palladium complexes, leading to the formation of C–C bonds .

Selective Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid-functionalized polymers have been developed for the selective enrichment of cis-diol-containing molecules. These materials are used in separation, sensing, imaging, diagnostics, and drug delivery. By using N,N’-methylbisacrylamide (MBAA) as a crosslinker and synthesizing the polymers in dimethyl sulfoxide (DMSO), ultrahigh selectivity to cis-diols (e.g., nucleosides, catechol) is achieved. The resulting PBA-MBAA particles exhibit high binding affinity and capacity, making them valuable for molecular extraction and detection .

Glucose-Sensitive Hydrogels

Phenylboronic acid derivatives, such as 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA), have been incorporated into hydrogels based on N-isopropylacrylamide (NIPAAm) and dextran-grafted maleic acid. These gels exhibit glucose sensitivity under physiological pH conditions. The volume phase transition temperature of the hydrogels shifts with increasing acrylamide derivatives, providing a basis for glucose-responsive materials .

Oral Drug Delivery Systems

Researchers have explored phenylboronic acid conjugates for oral drug delivery. For instance, 4-formylphenylboronic acid (4-FPBA) was used in chitosan (CS) conjugates. These systems inhibit enzymes in the gastrointestinal tract (GIT) and hold promise as carriers for proteinaceous drugs like calcitonin .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted lewis base donors .

Mode of Action

The mode of action of this compound is likely related to its boronic acid group. Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows them to interact with their targets in a reversible manner, which can be advantageous in various biochemical processes.

Biochemical Pathways

Boronic acids are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the suzuki coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The general physical and chemical properties of boron reagents, including boronic acids, have been evaluated .

Result of Action

The ability of boronic acids to form reversible covalent complexes can have various effects at the molecular and cellular level, depending on the specific targets and the nature of the interaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of boronic acids to form reversible covalent complexes . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy of reactions involving boronic acids .

Safety and Hazards

Direcciones Futuras

Boronic acids and their derivatives have a wide range of applications in organic synthesis and are valuable building blocks in this field . Their use in the Suzuki–Miyaura cross-coupling reaction, in particular, has been widely recognized . Future research may focus on developing new synthesis methods and exploring new reactions involving boronic acids.

Propiedades

IUPAC Name |

[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKLVXMKCMVKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2776981.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)